molecular formula C8H9NO B14726775 Phenol, p-(N-methylformimidoyl)- CAS No. 5766-74-5

Phenol, p-(N-methylformimidoyl)-

Cat. No.: B14726775
CAS No.: 5766-74-5
M. Wt: 135.16 g/mol
InChI Key: FWUVYASGCVKPPY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Phenol, p-(N-methylformimidoyl)- can be achieved through several methods. One common approach involves the formylation of phenol derivatives using formamidine acetate and acetic anhydride . This method is advantageous as it does not require high temperatures or the addition of strong acids or bases. Industrial production methods often involve nucleophilic aromatic substitution reactions, where phenol is reacted with appropriate reagents under controlled conditions .

Chemical Reactions Analysis

Phenol, p-(N-methylformimidoyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include various substituted phenols and quinones .

Scientific Research Applications

Phenol, p-(N-methylformimidoyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, p-(N-methylformimidoyl)- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, affecting cell signaling pathways and gene expression. The compound’s antioxidant properties stem from its ability to scavenge free radicals and chelate metal ions . Additionally, it can inhibit enzymes such as cyclooxygenase-2 (COX-2) and modulate the activity of nuclear factor-kappa B (NF-kB), contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Phenol, p-(N-methylformimidoyl)- can be compared with other phenolic compounds such as:

The uniqueness of Phenol, p-(N-methylformimidoyl)- lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

CAS No.

5766-74-5

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

4-(methyliminomethyl)phenol

InChI

InChI=1S/C8H9NO/c1-9-6-7-2-4-8(10)5-3-7/h2-6,10H,1H3

InChI Key

FWUVYASGCVKPPY-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC=C(C=C1)O

Origin of Product

United States

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